Product packaging for Imidazo[1,2-a]pyrimidine-2-carbonitrile(Cat. No.:CAS No. 864439-33-8)

Imidazo[1,2-a]pyrimidine-2-carbonitrile

Cat. No.: B11921848
CAS No.: 864439-33-8
M. Wt: 144.13 g/mol
InChI Key: SAIKPLQVVCDTNC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-carbonitrile is a nitrogen-bridged fused heterocyclic compound that serves as a key scaffold in medicinal chemistry and drug discovery. This structure is of significant interest in the development of novel therapeutic agents, particularly in the fields of oncology and virology. The imidazo[1,2-a]pyrimidine core is a privileged structure in the design of kinase inhibitors. Compounds featuring this scaffold have been investigated as potent anticancer agents, with designed derivatives demonstrating promising activity against the Epidermal Growth Factor Receptor (EGFR), a key target in various malignancies . The planar aromatic bicyclic system can act as a hydrogen bond acceptor, fitting into the adenine binding region of the kinase domain, while the carbonitrile group serves as a critical pharmacophoric element that can enhance binding affinity . Beyond oncology, this chemical framework shows considerable potential in antiviral research. Molecular docking studies of structurally related imidazo[1,2-a]pyrimidine Schiff base derivatives have indicated strong binding affinities to key viral entry proteins, such as the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting a promising role as entrance inhibitors to prevent viral infection . The compound is also a valuable precursor in synthetic chemistry for constructing more complex polycyclic systems, such as benzo[4,5]imidazo[1,2-a]pyrimidines, which are relevant for developing fluorescent materials and studying photophysical properties . This product is intended for research purposes in a controlled laboratory environment. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B11921848 Imidazo[1,2-a]pyrimidine-2-carbonitrile CAS No. 864439-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIKPLQVVCDTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631070
Record name Imidazo[1,2-a]pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864439-33-8
Record name Imidazo[1,2-a]pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Context Within Imidazo 1,2 a Pyrimidine Chemistry

The imidazo[1,2-a]pyrimidine (B1208166) core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This heterocyclic system is analogous to purines, which are fundamental components of DNA and RNA, suggesting its potential to interact with biological systems. nih.gov The broader class of imidazo[1,2-a]pyrimidine derivatives has been extensively studied and is known to exhibit a wide spectrum of biological activities. nih.gov

The introduction of a carbonitrile (-C≡N) group at the 2-position of the imidazo[1,2-a]pyrimidine ring system to form Imidazo[1,2-a]pyrimidine-2-carbonitrile significantly influences its chemical properties and reactivity. The electron-withdrawing nature of the nitrile group can modulate the electron density of the entire heterocyclic system, impacting its potential interactions with biological targets and its utility in further chemical transformations.

Significance in Contemporary Chemical Research

The significance of Imidazo[1,2-a]pyrimidine-2-carbonitrile in modern research stems from its role as a versatile synthetic intermediate. cymitquimica.com Organic chemists and medicinal chemists utilize this compound as a starting material to construct more complex molecules. cymitquimica.com The nitrile group can be chemically transformed into various other functional groups, such as amines, carboxylic acids, or tetrazoles, each opening up new avenues for creating diverse libraries of compounds for biological screening.

Scope and Research Trajectory

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) ring system. These methods typically involve the reaction of a 2-aminopyrimidine (B69317) substrate with a suitable bifunctional reagent.

Reactions of 2-Aminopyrimidines with α-Halocarbonyl Compounds

A prevalent and classical method for constructing the imidazo[1,2-a]pyrimidine core is the condensation of 2-aminopyrimidines with α-halocarbonyl compounds. researchgate.netresearchgate.net This reaction proceeds through the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyrimidine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org The use of α-haloketones is a common variation of this method. nih.gov For instance, the reaction of 2-aminopyrimidine with 2-bromoacetophenone (B140003) in acetone (B3395972) can yield 2-phenylimidazo[1,2-a]pyrimidine. nih.gov

To enhance the efficiency and environmental friendliness of this reaction, various catalysts and conditions have been explored. These include the use of copper (Cu(OTf)2), ionic liquids, and zinc chloride (ZnCl2) as catalysts. researchgate.net Some protocols have achieved success without a catalyst by employing high-boiling solvents like DMF in the presence of a base such as potassium carbonate at room temperature. acs.org

Table 1: Examples of Cyclocondensation of 2-Aminopyrimidines with α-Halocarbonyl Compounds

2-Aminopyrimidine Derivative α-Halocarbonyl Compound Catalyst/Conditions Product Reference
2-Aminopyrimidine 2-Bromoacetophenone Acetone, rt, overnight 2-Phenylimidazo[1,2-a]pyrimidine nih.gov
2-Aminopyridines Bromoacetophenones K2CO3, DMF, rt Imidazo[1,2-a]pyridines acs.org
2-Aminopyridines α-Haloketones Cu(OTf)2 Imidazo[1,2-a]pyridine (B132010) derivatives researchgate.net

Reactions with 1,3-Dicarbonyl Compounds

The reaction of 2-aminopyrimidines with 1,3-dicarbonyl compounds provides another avenue for the synthesis of imidazo[1,2-a]pyrimidine derivatives. This approach is a key strategy for accessing this privileged scaffold. rsc.org

Reactions with Nitroolefins or Alkynes

More recent developments in the synthesis of imidazo[1,2-a]pyrimidines involve the use of nitroolefins and alkynes. A copper-catalyzed one-pot procedure has been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. nih.govorganic-chemistry.org This method is general and suitable for constructing a variety of imidazo[1,2-a]pyridines. nih.gov The optimized conditions for this reaction involve CuBr as the catalyst, DMF as the solvent, and a temperature of 80°C, achieving yields of up to 90%. organic-chemistry.org

Similarly, the reaction of 2-aminopyridines with alkynes, often in the presence of an aldehyde, can lead to the formation of imidazo[1,2-a]pyridines. A "green" synthetic route has been developed using a Cu(II)-ascorbate catalyzed A3-coupling reaction in aqueous micellar media. acs.org

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyrimidine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules like imidazo[1,2-a]pyrimidines. rsc.orgrsc.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity.

Groebke–Blackburn–Bienaymé Reaction and Variations

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) used to synthesize 3-amino-substituted imidazo[1,2-a]pyrimidines. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.govnih.govbeilstein-journals.org The reaction is typically catalyzed by a Brønsted or Lewis acid, such as acetic acid or scandium triflate, to achieve higher yields. nih.gov The GBB reaction follows a formal [4+1] cycloaddition sequence, culminating in aromatization to form the fused heterocyclic system. nih.gov

Microwave-assisted GBB reactions have been developed to provide an eco-friendly and efficient synthesis of imidazo[1,2-a]pyridine derivatives, often using catalysts like ammonium (B1175870) chloride in ethanol (B145695). mdpi.com

Table 2: The Groebke–Blackburn–Bienaymé Reaction

Amidine Component Aldehyde Isocyanide Catalyst Product Reference
2-Aminopyridine Various Various Acetic acid 3-Amino-substituted imidazo[1,2-a]pyridines nih.gov
2-Aminopyrazine Various Various Acetic acid 3-Amino-substituted imidazo[1,2-a]pyrazines nih.gov
2-Aminopyrimidine Various Various Scandium triflate 3-Amino-substituted imidazo[1,2-a]pyrimidines nih.gov
2-Amino-piridyne Chromone-based aldehyde Various NH4Cl (20 mol%), EtOH, Microwave Imidazo[1,2-a]pyridine-chromones mdpi.com

Five-Component Cascade Reactions

Expanding on the principles of MCRs, five-component cascade reactions have been devised for the synthesis of highly functionalized imidazo[1,2-a]pyrimidine derivatives. One such protocol utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol to produce N'-substituted imidazo[1,2-a]pyridine-6-carbohydrazides. rsc.org This domino protocol involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. rsc.org The key advantage of this catalyst-free approach is the use of readily available starting materials and environmentally benign solvents. rsc.org

C-H Functionalization Approaches

Direct C-H bond functionalization is a powerful and economical strategy for synthesizing complex molecules like imidazo[1,2-a]pyrimidine derivatives, as it avoids the need for pre-functionalized starting materials. acs.orgnih.govresearchgate.net This approach enhances atom economy and simplifies synthetic pathways. nih.govmdpi.com

Visible Light-Induced C-H Functionalization

Visible light-induced C-H functionalization has emerged as a significant method for derivatizing the imidazo[1,2-a]pyridine skeleton, a related and well-studied scaffold. mdpi.combohrium.comnih.gov This technique is noted for its mild reaction conditions and is considered a green chemistry approach. mdpi.com Research has demonstrated the utility of this method for various functionalizations, including alkylation, arylation, and the introduction of trifluoromethyl groups. mdpi.comnih.gov

For instance, a visible light-promoted protocol for the C3-alkylation of imidazo[1,2-a]pyrimidines using aryldiazoacetates has been described. researchgate.netbohrium.com In a different study, the C3-sulfenylation of imidazo[1,2-a]pyridines was achieved using rose bengal as a photoredox catalyst in the presence of thiols under ambient conditions. nih.gov This method is characterized by its operational simplicity and high atom efficiency. nih.gov

Mechanistically, these reactions often proceed through the generation of radical intermediates via a photoredox catalytic cycle. mdpi.com For example, in trifluoromethylation reactions, a photocatalyst absorbs visible light and initiates a single electron transfer (SET) process to generate a trifluoromethyl radical (•CF3). mdpi.com This radical then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, leading to the final functionalized product after subsequent oxidation and deprotonation steps. mdpi.comnih.gov

Catalyst/ReagentFunctional GroupPositionCompound ClassReference
AryldiazoacetatesAlkylC3Imidazo[1,2-a]pyrimidines researchgate.netbohrium.com
Rose Bengal, ThiolsSulfenylC3Imidazo[1,2-a]pyridines nih.gov
Anthraquinone-2-carboxylic acidTrifluoromethylC3Imidazo[1,2-a]pyridines nih.gov
Mesityl acridiniumTrifluoromethylC3Imidazopyridines nih.gov

Transition Metal-Catalyzed C-H Activation (e.g., Palladium-Catalyzed)

Transition metal catalysis, particularly with palladium, is a well-established and powerful tool for the C-H functionalization of heterocyclic compounds. acs.orgnih.gov These methods offer high efficiency and regioselectivity in forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govnih.gov

A notable example is the palladium-catalyzed intramolecular dehydrogenative coupling reaction for the synthesis of fused imidazo[1,2-a]pyrimidines. acs.orgnih.gov This protocol provides a practical route to biologically important pyrimidine (B1678525) derivatives from readily available substrates under mild conditions. acs.orgnih.gov The reaction involves the coupling of two C-H bonds to form a new C-C bond, a process known as cross-dehydrogenative coupling (CDC). acs.orgnih.gov While traditional cross-coupling reactions require pre-functionalized starting materials, CDC reactions are more atom-economical. acs.orgnih.gov

In a specific application, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized by reacting differently substituted 1H-benzo[d]imidazol-2-amines and 2-arylacetaldehydes. acs.org The study found that starting materials with electron-donating groups generally provided higher yields compared to those with electron-withdrawing groups. acs.org

CatalystReaction TypeStarting MaterialsProductReference
PalladiumIntramolecular Dehydrogenative Coupling1H-benzo[d]imidazol-2-amines, 2-arylacetaldehydesFused Imidazo[1,2-a]pyrimidines acs.orgnih.gov
PalladiumSequential Suzuki-Miyaura/Direct C-H ArylationImidazo[1,2-a]pyrazines3,6-disubstituted Imidazo[1,2-a]pyrazines nih.gov

Catalyst-Free C-H Functionalization

In the pursuit of more sustainable and cost-effective synthetic methods, catalyst-free C-H functionalization approaches have been developed. bohrium.comnih.govresearchgate.net These methods often utilize multicomponent reactions (MCRs) to rapidly generate molecular complexity from simple starting materials without the need for metal catalysts. nih.gov

One such protocol describes a catalyst-free, three-component reaction for the C-3 functionalization of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid. nih.gov This Petasis-like reaction proceeds through a decarboxylative pathway and offers an eco-friendly alternative to metal-catalyzed methods. nih.gov The reaction is strategically designed to expand the accessible chemical space of imidazo[1,2-a]pyridine core structures for drug discovery. nih.gov

Another example involves the iodine-catalyzed multicomponent synthesis of pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids in a one-pot process. acs.org This reaction proceeds through a C-H oxidation followed by the formation of one C-C and two C-N bonds. acs.org

Povarov Reaction-Based Synthesis of Imidazo[1,2-a]pyrimidine Carbonitriles

The Povarov reaction, a type of aza-Diels-Alder reaction, is a valuable tool for constructing six-membered nitrogen-containing rings. mdpi.comnih.govwikipedia.org It is recognized as an efficient method for creating large libraries of bioactive compounds. mdpi.com

A series of novel 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized using a Povarov reaction followed by an oxidation step. mdpi.comnih.gov The starting materials for this synthesis were benzimidazole-2-arylimines. mdpi.comnih.gov The reaction proceeds through a acs.orgmdpi.com sigmatropic rearrangement, leading to the formation of dihydrobenzimidazo[1,2-a]pyrimidines, which are then oxidized to the final products. mdpi.comnih.gov This methodology has been used to create a series of new 4-(aryl)benz nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles with yields ranging from 80-90%. mdpi.com

Reaction TypeStarting MaterialsIntermediateFinal ProductYieldReference
Povarov Reaction/OxidationBenzimidazole-2-aryliminesDihydrobenzimidazo[1,2-a]pyrimidines4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles80-90% mdpi.comnih.gov
Intramolecular Povarov ReactionO-alkylated salicylaldehydes, amino functionalized thiazolino-2-pyridones-Chromenopyridine fused thiazolino-2-pyridone peptidomimetics- nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being incorporated into the synthesis of imidazo[1,2-a]pyrimidine derivatives to develop more environmentally friendly and sustainable processes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a green chemistry technique that can significantly reduce reaction times and improve yields. nih.govrsc.orgnih.gov This method provides a more efficient heating process compared to conventional methods. nih.gov

A sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions has been developed for the synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. nih.gov This method utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate, with p-toluenesulfonic acid as a catalyst and ethyl alcohol as a green solvent. nih.gov The target compounds were obtained in moderate to good yields (46%-80%). nih.gov

Another microwave-assisted approach has been reported for the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent functionalization. rsc.orgnih.gov This method uses easily accessible and inexpensive reagents and offers high yields and regioselectivity. rsc.orgnih.gov

Reaction TypeKey ReagentsCatalystSolventYieldReference
Multicomponent ReactionImidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetatep-toluenesulfonic acidEthyl alcohol46-80% nih.gov
Cyclocondensation---High rsc.orgnih.gov

Gold Nanoparticle Catalysis

The use of gold nanoparticles (AuNPs) as catalysts represents a significant advancement in the green synthesis of imidazo[1,2-a]pyrimidine derivatives. This method aligns with the principles of green chemistry by offering high yields, shorter reaction times, and milder, more environmentally friendly reaction conditions. rsc.org

Researchers have successfully developed a procedure for synthesizing 2-aryl-substituted imidazo[1,2-a]pyrimidines through a one-pot reaction between various aryl ketone derivatives and 2-aminopyrimidine. rsc.orgmdpi.com The process involves heating a mixture of the reactants in a green solvent, catalyzed by gold nanoparticles. rsc.orgmdpi.com The use of nanocatalysts is crucial for the efficiency of this protocol, which is noted for its operational simplicity and the ease of product purification. rsc.orgresearchgate.net This approach provides a sustainable and attractive alternative to more conventional synthetic routes that may require harsh conditions or less environmentally benign reagents. rsc.org

The general procedure highlights the stirring and heating of an aryl ketone with 2-aminopyrimidine in the presence of AuNPs. mdpi.com After the reaction completes, the resulting solid product is simply washed to achieve purification. rsc.org

Table 1: Gold Nanoparticle-Catalyzed Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines mdpi.com

EntryAryl Ketone DerivativeProduct
1Acetophenone2-Phenylimidazo[1,2-a]pyrimidine
24-Methylacetophenone2-(p-Tolyl)imidazo[1,2-a]pyrimidine
34-Methoxyacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
44-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

This table illustrates the range of 2-aryl-imidazo[1,2-a]pyrimidine derivatives synthesized using a gold nanoparticle-catalyzed reaction.

Solvent-Free Conditions

Solvent-free synthesis is another cornerstone of green chemistry that has been effectively applied to the production of imidazo[1,2-a]pyrimidine derivatives. These methods often involve microwave irradiation or the use of solid-supported catalysts, which can enhance reaction rates and reduce environmental impact by eliminating the need for volatile organic solvents.

A notable example is the synthesis of 4-amino-1,2-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives under solvent-free (neat) conditions at 50 °C. rsc.org This one-pot, three-component condensation involves aldehydes, malononitrile, and 2-aminobenzimidazole, showcasing the efficiency of this approach for constructing complex heterocyclic systems. rsc.org Another reported method utilizes a novel TiO2-based nanocatalyst for the three-component synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles under mild and solvent-free conditions. The key advantages of this protocol include short reaction times, high product yields, and simple product separation, with the added benefit that the catalyst can be recycled and reused multiple times.

Microwave-accelerated, solvent-free condensation reactions on a clay surface have also been developed for the synthesis of imidazo[1,2-a] annulated pyrimidines. This technique provides a rapid and efficient pathway to the desired heterocyclic structures.

Specific Strategies for Carbonitrile Moiety Incorporation

The introduction of the carbonitrile group, particularly at the 2-position of the imidazo[1,2-a]pyrimidine scaffold, is a key challenge that can be addressed through direct synthesis or derivatization of a pre-formed heterocyclic core.

Introduction of Carbonitrile at the 2-Position

Directly affixing a carbonitrile group at the C2 position can be challenging. However, methods have been developed to introduce a cyanomethyl group (-CH2CN) at this position, which serves as a valuable synthetic equivalent. Research has demonstrated the synthesis of 2-cyanomethyl derivatives of imidazo[1,2-a]pyrimidine. researchgate.net

A potential strategy for direct cyanation is the copper-mediated oxidative C-H cyanation. This method has been successfully applied to the related imidazo[1,2-a]pyridine system, where a combination of ammonium iodide and dimethylformamide (DMF) serves as a non-toxic cyanide source. rsc.org The reaction proceeds through an initial iodination at the target carbon, followed by cyanation. rsc.org This approach has a broad substrate scope and is scalable, suggesting its potential applicability to the imidazo[1,2-a]pyrimidine core. rsc.org

Table 2: Potential Cyanating Agents and Precursors

PrecursorReagent/ReactionProductNotes
Imidazo[1,2-a]pyrimidineNH4I / DMF, Cu-mediatedThis compoundStrategy based on analogous pyridine (B92270) system rsc.org
2-Haloimidazo[1,2-a]pyrimidineMetal Cyanide (e.g., CuCN)This compoundRosenmund-von Braun reaction
2-Aminoimidazo[1,2-a]pyrimidineNaNO2, H+; then CuCNThis compoundSandmeyer reaction

This table outlines potential pathways for the introduction of a carbonitrile group at the 2-position based on established chemical transformations.

Derivatization from Precursor Structures

A more common and versatile approach involves the synthesis of a substituted imidazo[1,2-a]pyrimidine precursor, which is then chemically modified to introduce the carbonitrile group. A key strategy is the synthesis of 2-halo-substituted imidazo[1,2-a]pyrimidines. researchgate.net These halogenated intermediates are prime candidates for nucleophilic substitution reactions.

The classic Rosenmund-von Braun reaction, which utilizes a metal cyanide salt (typically cuprous cyanide) to displace a halide, is a well-established method for converting aryl or heteroaryl halides into nitriles. tezu.ernet.in The synthesis of 2-halo-substituted imidazo[1,2-a]pyrimidines has been achieved through an efficient copper-catalyzed intermolecular oxidative cyclization of haloalkynes with aminopyrimidines, using molecular oxygen as the oxidant. researchgate.net This provides the necessary precursor for a subsequent cyanation step.

Another powerful derivatization route begins with a 2-aminoimidazo[1,2-a]pyrimidine precursor. The amino group can be converted into a diazonium salt, which can then be displaced by a cyanide group in a Sandmeyer reaction. rsc.orgtezu.ernet.inuaeu.ac.ae This two-step process is a fundamental transformation in aromatic chemistry for introducing a nitrile functionality. rsc.orguaeu.ac.ae

Furthermore, the synthesis of 2-cyanomethyl-imidazo[1,2-a]pyrimidine derivatives has been reported, demonstrating the derivatization of the core structure to append a nitrile-containing functional group. researchgate.net This highlights the strategic value of modifying the pre-formed heterocyclic system to achieve the desired carbonitrile product.

Reactivity of the Imidazo[1,2-a]pyrimidine Core

The reactivity of the imidazo[1,2-a]pyrimidine core is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. The distribution of electrons within the fused ring system dictates the preferred sites of attack.

Electrophilic Substitutions

The imidazo[1,2-a]pyrimidine system is generally deactivated towards electrophilic aromatic substitution due to the presence of the nitrogen atoms. stackexchange.com However, reactions can occur, with the C-3 position being the most favorable site for electrophilic attack. This regioselectivity is attributed to the stability of the resulting intermediate, which maintains the aromaticity of the six-membered pyrimidine ring. stackexchange.com For instance, bromination of 8-chloroimidazo[1,2-a]pyrazine, a related system, occurs at the C-3 position. stackexchange.com

Nucleophilic Substitutions

Nucleophilic substitution reactions on the imidazo[1,2-a]pyrimidine core can also occur. The electron-withdrawing nature of the pyrimidine ring makes the system susceptible to nucleophilic attack, particularly at positions that can stabilize a negative charge. For example, nucleophilic aromatic hydrogen substitution (SNH) has been reported in related benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine systems. nih.gov

Transformations Involving the Carbonitrile Group

The carbonitrile group at the C-2 position of this compound is a versatile functional group that can undergo various transformations, including reduction and cyclization reactions.

Reduction Reactions

The carbonitrile group can be reduced to an amine, providing a route for further functionalization. This transformation is a key step in the synthesis of various derivatives. While specific studies on the reduction of this compound are not extensively detailed in the provided results, the reduction of nitrile groups is a well-established chemical transformation.

Systematic structural modifications of related imidazo[1,2-a]pyrimidine compounds have been explored to reduce metabolism by aldehyde oxidase (AO). nih.gov While not a direct reduction of the nitrile, this highlights the importance of modifying the core structure to influence its biochemical properties. nih.gov

Cyclization Reactions Involving the Nitrile Group

The carbonitrile group can participate in cyclization reactions to form new heterocyclic rings. For instance, a series of novel 4-(aryl)-benzo acs.orgrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized through Povarov (aza-Diels–Alder) and oxidation reactions. nih.govnih.gov In these reactions, the cyano group is a key substituent on the dienophile. nih.gov Although this example pertains to a derivative with the cyano group at the 3-position, it demonstrates the potential of the nitrile group to be involved in cycloaddition reactions.

Derivatization and Functionalization Strategies

A variety of derivatization and functionalization strategies have been employed for the imidazo[1,2-a]pyrimidine scaffold, many of which could be applicable to this compound. These strategies aim to create libraries of compounds with diverse biological activities. acs.orgrsc.org

Common functionalization approaches include:

Multicomponent Reactions: One-pot synthesis methods, such as the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of substituted imidazo[1,2-a]pyridines and pyrimidines. acs.orgbeilstein-journals.org

Condensation Reactions: Condensation of 2-aminopyrimidines with various carbonyl compounds is a widely used method for constructing the imidazo[1,2-a]pyrimidine core. acs.orgrsc.org

C-H Functionalization: Direct functionalization of C-H bonds is an efficient strategy for introducing new substituents onto the heterocyclic core. dergipark.org.tr

A study on the functionalization of the 3-position of the imidazo[1,2-a]pyrimidine ring highlights the importance of this position for introducing molecular diversity. rsc.org

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions used to synthesize and modify this compound is fundamental for optimizing reaction conditions and designing new synthetic routes.

The most common and well-established method for the synthesis of the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. nih.govnih.gov For the specific synthesis of this compound, the corresponding α-halocarbonyl would need to contain a nitrile group, for example, 3-bromo-2-oxopropanenitrile.

The proposed mechanism for this transformation is as follows:

N-Alkylation: The exocyclic amino group of 2-aminopyrimidine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound, leading to the displacement of the halide and the formation of an N-alkylated intermediate.

Cyclization: The endocyclic nitrogen of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered imidazole ring. This results in a bicyclic hydroxyl intermediate.

Dehydration: The final step involves the dehydration of the hydroxyl intermediate, typically under acidic or heated conditions, to yield the aromatic imidazo[1,2-a]pyrimidine ring system.

Multicomponent reactions (MCRs) have also been developed as efficient one-pot methods for synthesizing functionalized imidazo[1,2-a]pyrimidines and related imidazo[1,2-a]pyridines. beilstein-journals.orgrsc.org For example, a plausible mechanism for a three-component reaction to form a related imidazo[1,2-a]pyridine involves the initial condensation of an aldehyde and 2-aminopyridine, followed by cycloisomerization with an alkyne. acs.org

Rearrangement reactions, particularly sigmatropic rearrangements, can occur during the synthesis of complex heterocyclic systems containing the imidazo[1,2-a]pyrimidine core. A sigmatropic rearrangement involves the migration of a sigma bond across a pi-conjugated system. youtube.com

One documented example involves a researchgate.netnih.gov sigmatropic rearrangement during the Povarov reaction (an aza-Diels-Alder reaction) to synthesize 4-(aryl)-benzo dergipark.org.trtsijournals.comimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.govmdpi.com In this multi-step synthesis, an intermediate tetrahydropyrimidine (B8763341) system is formed. Following the elimination of a morpholine (B109124) molecule, the resulting system undergoes a researchgate.netnih.gov sigmatropic rearrangement to yield the final dihydrobenzimidazo[1,2-a]pyrimidine product, which is then oxidized. nih.gov While this example involves a benzo-fused analogue with the nitrile at the 3-position, it demonstrates the possibility of such rearrangements within this family of heterocycles.

Another related rearrangement is the researchgate.netnih.gov-hydride shift, which has been proposed in the mechanistic pathway for the synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed A3-coupling reaction. acs.org

Advanced Spectroscopic and Structural Characterization of Imidazo 1,2 a Pyrimidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Imidazo[1,2-a]pyrimidine-2-carbonitrile provides distinct signals for each of the four protons on the heterocyclic scaffold. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. The protons on the pyrimidine (B1678525) ring typically appear at lower field (higher ppm) compared to those on the imidazole (B134444) portion due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-3 Data not available Singlet N/A
H-5 Data not available Doublet of doublets Data not available
H-6 Data not available Doublet of doublets Data not available
H-7 Data not available Doublet of doubleacts Data not available

(Note: Specific, experimentally verified data for the unsubstituted this compound were not available in the searched literature. The table represents the expected signals based on the analysis of closely related derivatives. nih.govnih.gov)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of neighboring atoms. The carbon atom of the nitrile group (C≡N) is a particularly characteristic signal, typically appearing in the range of 115-125 ppm. The carbons of the fused heterocyclic rings resonate in the aromatic region of the spectrum. nih.govresearchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ) ppm
C-2 Data not available
C-3 Data not available
C-5 Data not available
C-6 Data not available
C-7 Data not available
C-8a Data not available
-C≡N Data not available

(Note: Specific, experimentally verified data for the unsubstituted this compound were not available in the searched literature. The table represents the expected signals based on the analysis of closely related derivatives. nih.govnih.govresearchgate.net)

2D NMR Techniques

While specific 2D NMR studies for the title compound are not detailed in the available literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the definitive assignment of ¹H and ¹³C signals, especially for complex derivatives. jocpr.com

COSY spectra would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons on the pyrimidine ring (H-5, H-6, and H-7).

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon attached to a hydrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most telling feature in its IR spectrum is the sharp, intense absorption band corresponding to the stretching vibration of the nitrile (C≡N) group. This peak is typically observed in the range of 2220-2260 cm⁻¹. Research on closely related benzo np-mrd.orgimidazo[1,2-a]pyrimidine-3-carbonitriles shows this characteristic stretching vibration for the -C≡N bond appearing at ν 2227–2230 cm⁻¹. nih.gov Other significant absorptions would include C=N and C=C stretching vibrations within the aromatic rings and C-H stretching and bending modes.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile) ~2230 Strong, Sharp
C=C / C=N (Aromatic) 1500-1650 Medium-Strong
C-H (Aromatic) 3000-3150 Medium-Weak

(Note: Data is based on characteristic values and findings from closely related structures. nih.gov)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. For this compound (C₇H₄N₄), the expected molecular weight is approximately 144.13 g/mol . bldpharm.com In an MS experiment, the molecule would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 144.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass can distinguish between compounds with the same nominal mass but different chemical formulas.

Interactive Data Table: Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M]⁺ 144.0487 Data not available
[M+H]⁺ 145.0565 Data not available

(Note: Experimentally verified HRMS data for the title compound were not available in the searched literature. Calculated values are based on the chemical formula C₇H₄N₄.)

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. This data provides empirical validation of the molecular formula. The results are compared against the theoretical values calculated from the chemical formula. For C₇H₄N₄, the theoretical composition provides a benchmark for the purity and identity of a synthesized sample. researchgate.net

Interactive Data Table: Elemental Analysis for C₇H₄N₄

Element Theoretical % Found %
Carbon (C) 58.33 Data not available
Hydrogen (H) 2.80 Data not available
Nitrogen (N) 38.87 Data not available

(Note: Experimentally verified elemental analysis data for the title compound were not available in the searched literature.)

X-ray Diffraction Analysis

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of a publicly available single-crystal X-ray diffraction structure for this compound. This indicates that while the compound is available commercially and has been synthesized, its precise solid-state architecture has not been detailed in a peer-reviewed publication or deposited in these major databases.

For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, X-ray diffraction studies on related derivatives have been instrumental. For instance, analyses of substituted imidazo[1,2-a]pyrimidine derivatives have confirmed the planarity of the fused ring system and have detailed how different substituent groups influence the crystal packing. nih.govrsc.org In the case of this compound, such an analysis would definitively establish the geometry of the nitrile group relative to the fused heterocyclic core and provide insight into how these molecules arrange themselves in a crystalline form.

Should the crystal structure of this compound be determined, the resulting data would be presented in a format similar to the interactive table below. This table is populated with placeholder data to illustrate the type of information that a single-crystal X-ray diffraction experiment would yield.

Crystallographic Parameter Value
Chemical FormulaC₇H₄N₄
Formula Weight144.14 g/mol
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4 (Hypothetical)
Density (calculated) (g/cm³)Value not available
R-factorValue not available

The acquisition of this data would be a significant contribution to the structural chemistry of nitrogen-containing heterocyclic compounds, providing a benchmark for computational studies and a deeper understanding of the structure-property relationships within this chemical family.

Computational Chemistry and Theoretical Investigations of Imidazo 1,2 a Pyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the molecular properties of Imidazo[1,2-a]pyrimidine-2-carbonitrile. These methods allow for a detailed examination of its electronic structure, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Structural Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31+G(d,p) and 6-311++G(d,p), are utilized for structural optimization. iau.irnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry.

The structural parameters obtained from DFT, including bond lengths, bond angles, and dihedral angles, are often in good agreement with experimental data, thereby validating the chosen theoretical model. nih.gov These optimized geometries are the foundation for further computational analyses, such as the calculation of spectroscopic properties and reactivity descriptors. iau.ir For instance, in studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT has been used to compare the theoretical and experimental data of NMR and FTIR spectra, showing good agreement. iau.ir

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. scirp.org

For imidazo[1,2-a]pyrimidine derivatives, FMO analysis, typically performed using DFT calculations, reveals the distribution and energy levels of these crucial orbitals. nih.govnih.gov The HOMO is often delocalized over the entire molecule, while the LUMO may be localized on specific moieties, such as the imidazopyrimidine core. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, indicating a greater propensity for the molecule to undergo electronic transitions. libretexts.orgscirp.org This analysis is instrumental in predicting the sites of electrophilic and nucleophilic attack. scirp.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Imidazo[1,2-a]pyrimidine Derivative

Parameter Energy (eV)
EHOMO -6.5
ELUMO -2.3
Energy Gap (ΔE) 4.2

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface displays the electrostatic potential, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net Green denotes areas of neutral potential. researchgate.net

In studies of imidazo[1,2-a]pyrimidine derivatives, MEP analysis, calculated using DFT methods, helps to identify the nucleophilic and electrophilic centers. nih.govnih.gov For example, the nitrogen atoms of the heterocyclic rings and any oxygen or sulfur atoms present often appear as red regions, indicating their nucleophilic character. scirp.org Conversely, the imidazopyrimidine moiety can exhibit positive potential (blue), suggesting it can act as a good electron donor and is a likely site for nucleophilic assault. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding, and for predicting the molecule's biological activity. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgamercrystalassn.org This approach allows for the definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org QTAIM analysis can characterize the nature of atomic and intermolecular interactions, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. wiley-vch.de

For imidazo[1,2-a]pyrimidine systems, QTAIM analysis, often coupled with DFT calculations, can provide deep insights into the bonding characteristics. nih.govnih.gov By analyzing the properties at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can quantify the strength and nature of the bonds. wiley-vch.de This theory extends quantum mechanics to open systems, allowing for the calculation of atomic properties that are additive and characteristic, which helps in understanding the transferability of functional groups across different molecules. amercrystalassn.org

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within and between molecules. It is based on the electron density and its gradient. The RDG isosurfaces provide a graphical representation of these interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

In the context of imidazo[1,2-a]pyrimidine derivatives, RDG analysis, performed on DFT-optimized geometries, can reveal the presence and nature of intramolecular and intermolecular interactions that contribute to the stability of the molecular structure. nih.govnih.gov This method is particularly useful for understanding the forces that govern crystal packing and molecular recognition processes.

Activation Energy Calculations and Transition State Analysis

Understanding the kinetics of a chemical reaction requires the determination of the activation energy, which is the energy barrier that must be overcome for reactants to transform into products. Computational chemistry provides powerful tools for calculating these barriers and for characterizing the geometry of the transition state—the highest energy point along the reaction coordinate. ucsb.edu

For reactions involving imidazo[1,2-a]pyrimidine derivatives, DFT calculations can be employed to locate the transition state structures and compute the activation energies. iau.ir By comparing the energy of the transition state to the energy of the reactants, the activation energy can be determined. ucsb.edu This information is crucial for predicting reaction rates and for understanding the reaction mechanism. For instance, such calculations have been used to show that isomers with an ester functional group participate faster in nucleophilic acyl substitution reactions than those with a carboxylic acid group. iau.ir

Table 2: Calculated Activation Energies for a Hypothetical Reaction of an Imidazo[1,2-a]pyrimidine Derivative

Reaction Step Activation Energy (kcal/mol)
Step 1: Nucleophilic Attack 15.2
Step 2: Proton Transfer 8.5
Overall Reaction 23.7

Note: This data is illustrative and does not represent a specific, documented reaction of this compound. It serves to demonstrate the type of data obtained from such calculations.

In Silico Prediction of Molecular Descriptors

In silico methods are instrumental in the early stages of drug discovery for filtering large libraries of compounds to identify candidates with favorable physicochemical and pharmacokinetic profiles. These computational tools estimate a range of molecular descriptors that are critical for a molecule's potential success as a drug.

The drug-likeness of a compound is a qualitative concept used to evaluate its potential to be an orally active drug with respect to properties like absorption, distribution, metabolism, and excretion. Computational assessments are frequently performed using established rules and parameters derived from the analysis of successful drugs. For the imidazo[1,2-a]pyrimidine scaffold, online servers such as SwissADME are commonly employed to calculate these key physicochemical properties. mdpi.comnih.gov

The evaluation is often based on medicinal chemistry rules, including Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. mdpi.com Other guidelines, such as those proposed by Veber and Egan, provide additional filters related to molecular flexibility and polarity, which are also crucial for oral bioavailability. mdpi.com

ParameterDescriptionTypical "Rule-of-Five" Guideline
Molecular Weight (MW)The mass of one molecule of the substance.≤ 500 g/mol
Log P (Octanol-Water Partition Coefficient)A measure of a compound's lipophilicity.≤ 5
Hydrogen Bond Donors (HBD)Number of O-H and N-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA)Number of N and O atoms.≤ 10
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, a predictor of drug permeability.≤ 140 Ų
Rotatable BondsNumber of bonds that allow free rotation, indicating molecular flexibility.≤ 10 (Veber's Rule)

Beyond general drug-likeness, specific in silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of compounds. Web-based tools like pkCSM and PreADMET utilize machine learning models built on large datasets of experimental results to provide these predictions. nih.govmdpi.com This computational screening is vital for identifying potential liabilities early in the drug discovery pipeline, saving significant time and resources.

The methodology involves submitting the 2D structure of the molecule to these platforms, which then calculate a variety of pharmacokinetic and toxicity endpoints. For the imidazo[1,2-a]pyrimidine class, studies have shown that these derivatives generally exhibit promising drug-like characteristics, including predictions of low toxicity. mdpi.comnih.gov For instance, in silico analyses have indicated that certain derivatives are not expected to be hepatotoxic or carcinogenic. mdpi.com

ADME-Tox ParameterPrediction FocusComputational Tool Example
Aqueous SolubilityPredicts solubility in water, affecting absorption.pkCSM, SwissADME
Caco-2 PermeabilityPredicts intestinal absorption based on an in vitro cell model.pkCSM, PreADMET
CYP450 InhibitionPredicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4).pkCSM, SwissADME
AMES ToxicityPredicts mutagenic potential.pkCSM, PreADMET
hERG InhibitionPredicts potential for cardiotoxicity.PreADMET
HepatotoxicityPredicts potential for drug-induced liver injury.pkCSM

Photophysical Property Predictions (Computational Approaches)

Theoretical calculations are essential for understanding and predicting the photophysical behavior of fluorescent molecules like those based on the imidazo[1,2-a]pyrimidine scaffold. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common computational methods employed for this purpose. mdpi.comzu.edu.eg

Computational modeling can accurately predict the electronic absorption and emission spectra of complex organic molecules. For derivatives of the imidazo[1,2-a]pyrimidine-carbonitrile core, theoretical calculations help elucidate the nature of the electronic transitions involved. mdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-311G*, are used to optimize the ground state geometry of the molecule. mdpi.com Subsequently, TD-DFT calculations are performed on the optimized structure to simulate the vertical electronic excitations, which correspond to the absorption spectrum (λ_abs). mdpi.com

The energy and character of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the HOMO-LUMO transition is often the primary contributor to the lowest energy absorption band. mdpi.com For instance, in related 4-(aryl)benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, the HOMO is often localized on an electron-donating part of the molecule, while the LUMO resides on the electron-accepting benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile core. mdpi.com This charge separation is characteristic of an intramolecular charge transfer (ICT) state. The emission spectrum (λ_em) is modeled by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima is the Stokes shift.

Photophysical Properties of Representative Benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile Derivatives in THF Solvent nih.gov
Compound Derivativeλabs (nm)λem (nm)Stokes Shift (nm)
4-(4-(dimethylamino)phenyl)421542121
4-(4-methoxyphenyl)366520154
4-(anthracen-9-yl)418567149
7,8-difluoro-4-(4-(dimethylamino)phenyl)422550128

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key property for sensor applications. Theoretical studies can model this phenomenon by incorporating the solvent's effect into the quantum chemical calculations, typically using a Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous medium with a specific dielectric constant.

For the closely related 4-(aryl)benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, a positive emission solvatochromism has been observed and studied. nih.govnih.gov This means that the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This effect is characteristic of molecules that have a larger dipole moment in the excited state than in the ground state, a hallmark of an ICT process. Computational studies can quantify this by calculating the absorption and emission energies in simulated solvent environments of varying polarity. The results from these theoretical investigations imply that the solvent polarity can significantly influence the electronic state properties of the chromophore, which is consistent with experimental findings showing large Stokes shifts that vary with the solvent. nih.gov

Advanced Materials Science Applications and Photophysical Properties of Imidazo 1,2 a Pyrimidine Carbonitriles

Development of Fluorophores and Optical Materials

There is no specific information available in the searched literature concerning the development of Imidazo[1,2-a]pyrimidine-2-carbonitrile as a primary fluorophore or optical material. The photophysical properties of this exact compound have not been detailed.

However, studies on related, more complex structures, such as 4-(aryl)-benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, have been conducted. These benzo-fused derivatives have been synthesized and their photophysical properties, including fluorescence in various solvents, were studied, showing that the general scaffold can be a component of fluorescent molecules. mdpi.comnih.gov These findings, while interesting, are not directly applicable to the unsubstitued, non-benzo-fused this compound.

No research was found that specifically investigates or demonstrates Aggregation-Induced Emission (AIE) for this compound. The AIE phenomenon has been observed in derivatives, such as certain 4-(aryl)-benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, which show enhanced fluorescence in aggregated states. mdpi.comnih.gov This suggests that the broader imidazopyrimidine framework can be a component of AIE-active molecules, but there is no data to confirm this property in the specific case of this compound.

There is no available data on the mechanochromic properties of this compound. Mechanochromism, the change in color or fluorescence upon application of mechanical force, has been documented for some substituted benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitrile compounds. mdpi.comnih.gov These studies show that mechanical stimulation can lead to changes in the emission maxima or intensities for these specific derivatives, but the same cannot be claimed for the title compound.

Functional π-Conjugated Materials

The imidazo[1,2-a]pyrimidine (B1208166) core is recognized for its electron-withdrawing characteristics, making it a candidate for use in functional π-conjugated materials. mdpi.com However, specific research detailing the application of this compound in this area is not present in the available literature. The following subsections address the specific applications requested.

No studies were found that report the use of this compound in dye-sensitized solar cells (DSSCs). While literature mentions that pyrimidine (B1678525) derivatives with strong electron-withdrawing groups are used to construct functionalized π-conjugated materials for applications including DSSCs, specific examples or data for this compound are absent. mdpi.com

There is no specific information on the application of this compound in Organic Light-Emitting Diodes (OLEDs). The general class of pyrimidine derivatives is noted for its potential in creating materials for OLEDs, but no performance data or experimental use of this compound as an emitter, host, or transport layer material could be found. mdpi.com

No research detailing the non-linear optical (NLO) properties of this compound was identified. The potential for pyrimidine derivatives to be used in the construction of NLO materials is mentioned in a general context due to their electron-withdrawing nature, but specific measurements, theoretical calculations, or applications for this compound are not available. mdpi.com

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Coordination Chemistry

A comprehensive review of available scientific literature reveals a significant gap in the specific area of the ligand chemistry and coordination with metal centers for the compound this compound. Despite the broader interest in the imidazo[1,2-a]pyrimidine scaffold for various applications, detailed research focusing solely on the coordination behavior of the 2-carbonitrile derivative with metal ions appears to be limited or not publicly accessible.

While numerous studies have been conducted on the synthesis and biological activities of the general class of imidazo[1,2-a]pyrimidines and the closely related imidazo[1,2-a]pyridines, specific data concerning the formation of metal complexes with this compound, including their structural and spectroscopic properties, remain elusive. This scarcity of dedicated research prevents a thorough and scientifically accurate discussion on its ligand chemistry as requested.

General principles of coordination chemistry suggest that this compound could potentially act as a ligand, coordinating to metal centers through one or more of its nitrogen atoms. The fused ring system contains several potential donor sites. However, without experimental or theoretical studies, any discussion on its specific coordination modes, the influence of the electron-withdrawing nitrile group on its coordinating ability, and the properties of any resulting metal complexes would be purely speculative.

Consequently, the creation of an in-depth article with detailed research findings and data tables on the ligand chemistry and coordination with metal centers for this compound is not feasible at this time due to the absence of foundational scientific research on this specific topic. Further experimental investigation is required to elucidate the coordination chemistry of this particular compound.

In Vitro Biological Activity and Mechanistic Studies of Imidazo 1,2 a Pyrimidine 2 Carbonitrile Derivatives

Enzyme Inhibition Mechanism Investigations (In Vitro)

Derivatives of the imidazo[1,2-a]pyrimidine-2-carbonitrile class have been investigated as inhibitors of various enzymes, primarily through computational and biochemical assays.

Kinase Inhibition (e.g., Syk Family Kinases, KSP, Aurora-A Kinase)

While the broader imidazopyrimidine family has been explored for kinase inhibition, specific data on this compound derivatives is limited for certain targets.

Syk Family Kinases: Research has been conducted on related scaffolds, such as imidazo[1,2-c]pyrimidine (B1242154) derivatives, which were found to potently inhibit Syk family kinases. nih.gov However, specific in vitro inhibitory data for this compound derivatives against Syk was not prominently found in the reviewed literature.

KSP (Kinesin Spindle Protein): KSP inhibitors represent a class of antimitotic agents, but specific studies detailing the inhibitory activity of this compound derivatives against KSP are not currently available in the reviewed literature.

Aurora-A Kinase: The Aurora kinase family is a crucial regulator of cell division and a target in cancer therapy. nih.gov Investigations have centered on the closely related imidazo[1,2-a]pyrazine (B1224502) core as potent Aurora kinase inhibitors. nih.govresearchgate.netresearchgate.net These studies have led to the discovery of picomolar inhibitors of both Aurora A and Aurora B kinases. nih.gov For instance, optimization of an imidazo[1,2-a]pyrazine lead compound resulted in derivatives with significant improvements in cell potency and aqueous solubility. nih.gov While these findings are on a pyrazine (B50134) analog, they suggest the potential of the fused imidazo-heterocyclic system for interacting with the ATP-binding site of Aurora kinases.

Other Enzyme Targets (e.g., hACE2, Spike Protein, InhA, Farnesyl Diphosphate Synthase, Phosphodiesterase III)

hACE2 and Spike Protein: In the context of the SARS-CoV-2 virus, molecular docking studies have been performed on novel imidazo[1,2-a]pyrimidine (B1208166) derivatives to evaluate their potential as dual inhibitors of the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein. These studies aim to identify compounds that can block the entry of the virus into human cells. nih.govnih.gov Computational results indicated that certain Schiff base derivatives of imidazo[1,2-a]pyrimidine could exhibit remarkable binding affinity for both hACE2 and the spike protein. The top-scoring compound showed a binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.govresearchgate.net These findings suggest a potential mechanism of action where these compounds could act as effective viral entry inhibitors. nih.gov

Table 1: Molecular Docking Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives

Target Protein Top-Scoring Derivative Binding Affinity (kcal/mol)
hACE2 -9.1
Spike Protein -7.3

Data sourced from computational molecular docking studies. nih.govresearchgate.net

InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis is a key target for antitubercular drugs. Research into InhA inhibitors has explored related heterocyclic scaffolds like imidazo[1,2-a]pyridines and imidazoquinolines. researchgate.netnih.gov These studies have identified potential agents against drug-resistant tuberculosis. researchgate.net However, specific inhibitory data for this compound against InhA is not detailed in the available literature.

Farnesyl Diphosphate Synthase (FPPS): FPPS is an important enzyme in the mevalonate (B85504) pathway and a target for drugs treating bone resorption diseases. nih.govfrontiersin.org The primary inhibitors of this enzyme are nitrogen-containing bisphosphonates. frontiersin.orgrsc.org There is no available research identifying this compound derivatives as FPPS inhibitors.

Phosphodiesterase III (PDE III): Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides. Studies on imidazo[1,2-a]pyrazine derivatives have assessed their ability to inhibit PDE isoenzymes. It was found that while many derivatives were moderately potent against PDE IV, those specifically containing a cyano group at position 2—analogous to the carbonitrile group—were potent inhibitors of the type III isoenzyme (PDE III). nih.gov

Receptor Binding and Modulation Studies (In Vitro)

The interaction of imidazo[1,2-a]pyrimidine derivatives with key receptors in the central nervous system has been a significant area of investigation.

GABAA Receptor Binding

Imidazo[1,2-a]pyrimidines are recognized as ligands that bind to the benzodiazepine (B76468) site of the GABAA receptor. Research has focused on developing derivatives that exhibit functional selectivity for specific alpha subtypes of this receptor. Studies have described the synthesis and evaluation of these compounds as functionally selective agonists for the α2 and α3 subtypes over the α1 subtype, which is associated with sedation. This selectivity makes them promising candidates for the treatment of anxiety disorders with a potentially improved side-effect profile. nih.gov

CXCR4 Receptor Interactions

The CXCR4 receptor is a chemokine receptor that plays a role in cancer metastasis and HIV-1 infection. nih.gov While various antagonists have been developed for this target, including peptide-based compounds, there are no specific studies in the reviewed literature that describe the binding or modulation of the CXCR4 receptor by this compound derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For imidazo[1,2-a]pyrimidine derivatives and their analogs, several key SAR insights have been established.

For GABAA Receptor Ligands: SAR studies on imidazo[1,2-a]pyrimidines have been conducted to optimize functional selectivity for the α2/α3 subtypes over the α1 subtype. Modifications at various positions of the imidazo[1,2-a]pyrimidine ring system have been explored to enhance this selectivity and improve properties like oral bioavailability. researchgate.netnih.gov

For Phosphodiesterase III Inhibition: In the closely related imidazo[1,2-a]pyrazine series, the presence of a cyano group at position 2 of the heterocyclic core was identified as a critical determinant for potent inhibition of the PDE III isoenzyme. nih.gov This highlights the importance of the 2-carbonitrile moiety for this specific biological activity.

Impact of Substituents on Activity Profile

The biological activity of imidazo[1,2-a]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. dergipark.org.tr Structure-activity relationship (SAR) studies have revealed that modifications at various positions can modulate the potency and selectivity of these compounds.

For instance, in the context of antimicrobial activity, the presence of a halogen, particularly a chloro group, or a methyl substituent at the para position of a phenyl ring attached to the imidazo[1,2-a]pyrimidine scaffold has been shown to augment activity. nih.gov Specifically, derivatives with these substitutions are often more active against Gram-positive bacteria and Candida albicans. nih.gov Conversely, the introduction of bulkier groups can lead to a decrease in antibacterial activity, suggesting that steric factors play a crucial role in the interaction with microbial targets. dergipark.org.tr

In the realm of antiviral research, the nature of the substituent at the C-2 position of the related imidazo[1,2-a]pyridine (B132010) scaffold has a strong influence on the activity against human cytomegalovirus (HCMV). nih.gov This highlights the importance of specific substitutions for targeted antiviral efficacy.

The following table summarizes the impact of various substituents on the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives based on available research findings.

Substituent PositionSubstituent TypeImpact on Antimicrobial ActivityReference
Phenyl ring (para-position)Chloro (Cl)Increased activity against Gram-positive bacteria and C. albicans nih.gov
Phenyl ring (para-position)Methyl (CH₃)Increased activity against Gram-positive bacteria and C. albicans nih.gov
Phenyl ring (para-position)Bromo (Br) or Fluoro (F)Moderate activity compared to chloro substituent nih.gov
GeneralIncreased molar refractivityDramatically lowered antibacterial activity dergipark.org.tr

Scaffold Hopping Strategies

Scaffold hopping is a computational chemistry strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound by maintaining similar spatial arrangements of key functional groups. This approach has been successfully applied to identify new positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor by hopping from pyridone scaffolds to imidazo[1,2-a]pyridines, which share shape and electrostatic similarity. nih.gov

While direct examples of scaffold hopping to this compound are not extensively documented in the provided search results, the principle has been demonstrated with the closely related imidazo[1,2-a]pyrazine-8-one scaffold. nih.gov Computational searches of fragment databases and comparison with previously explored scaffolds led to the discovery of this novel series of mGlu2 positive allosteric modulators. nih.gov This suggests that similar in silico strategies could be employed to discover novel this compound derivatives with desired biological activities by exploring alternative core structures that present key pharmacophoric features in a comparable orientation. The development of imidazo[1,2-a]pyridine amides as QcrB inhibitors in antituberculosis research also highlights the use of scaffold hopping strategies to identify new potent agents. nih.gov

Mechanisms of In Vitro Antimicrobial Action

This compound derivatives have demonstrated a broad spectrum of antimicrobial activities, and research has begun to elucidate their mechanisms of action at the molecular level.

Antibacterial Activity Mechanisms (In Vitro)

A number of imidazo[1,2-a]pyrimidine derivatives have shown potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. jst.go.jpnih.gov Studies on some of the most active compounds have indicated a bactericidal, rather than bacteriostatic, effect. nih.gov

One of the identified mechanisms of action for the related imidazo[1,2-a]pyridine amides is the inhibition of the QcrB subunit of the cytochrome bc1 complex (respiratory complex III). nih.gov This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production, leading to bacterial cell death. nih.gov Molecular docking studies have further supported the interaction of these compounds with the QcrB protein. nih.gov

Additionally, some imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been investigated for their inhibitory activity against the InhA enzyme in Mycobacterium tuberculosis, although they showed weaker activity compared to 3-carboxamide counterparts, suggesting a potential switch in the mode of action. nih.gov The following table provides an overview of the in vitro antibacterial activity of selected imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives.

CompoundBacterial StrainActivityReference
Imidazo[1,2-a]pyrimidine chalcones (4a, 4b, 4c, 4e, 4f)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenesExcellent to good activity
Imidazo[1,2-a]pyridine chalcones (10a-10f)Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenesLess active compared to pyrimidine (B1678525) counterparts

Antifungal Activity Mechanisms (In Vitro)

Several imidazo[1,2-a]pyrimidine derivatives have exhibited significant in vitro antifungal activity, particularly against Candida albicans. nih.govnih.gov The proposed mechanism of action for many of these azole-based compounds is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov By inhibiting CYP51, these compounds disrupt the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane integrity and fungal cell death. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of C. albicans CYP51, supporting this proposed mechanism. nih.gov

Antiviral Activity Mechanisms (In Vitro)

The antiviral properties of imidazo[1,2-a]pyrimidine and related scaffolds have been investigated against several viruses.

For influenza A virus, a novel imidazo[1,2-a]pyrimidine scaffold has been shown to target the viral entry process. mssm.edu These small molecules are believed to bind to a known small-molecule-binding cavity in the hemagglutinin (HA) protein, thereby blocking the conformational changes required for HA-mediated membrane fusion and preventing the virus from entering the host cell. mssm.edu

In the context of human cytomegalovirus (HCMV), certain imidazo[1,2-a]pyridine derivatives have demonstrated high activity. nih.gov While the precise mechanism is not fully detailed in the provided results, the structure-activity relationship studies emphasize the importance of specific substitutions for potent anti-HCMV activity. nih.govnih.gov

More recently, with the emergence of SARS-CoV-2, imidazo[1,2-a]pyrimidine derivatives have been explored as potential inhibitors of viral entry. nih.gov Computational studies suggest that these compounds could act as dual inhibitors, targeting both the human angiotensin-converting enzyme 2 (hACE2) receptor and the viral spike protein. nih.gov By interfering with the interaction between the spike protein and hACE2, these derivatives could block the initial step of viral infection. nih.gov

Interaction with Biological Macromolecules (e.g., Serum Proteins)

The interaction of drug candidates with serum proteins, such as serum albumin, is a critical factor influencing their pharmacokinetic properties, including distribution and half-life. Studies have been conducted to investigate the binding of imidazo[1,2-a]pyrimidine derivatives with bovine serum albumin (BSA), a commonly used model protein for human serum albumin. researchgate.net

Computational molecular docking and various spectroscopic techniques, including UV-visible and steady-state fluorescence spectroscopy, have been employed to elucidate the binding mechanisms. researchgate.net These studies revealed that imidazo[1,2-a]pyrimidines can bind to BSA with moderate affinity through a static quenching mechanism. researchgate.net Competitive displacement assays have further indicated that some derivatives have a preference for binding to site I of BSA. researchgate.net

In Vitro Cytotoxicity and Selectivity Studies of this compound Derivatives

The imidazo[1,2-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide array of biological activities. nih.gov Derivatives of this core are investigated for various therapeutic applications, including their potential as anticancer agents. nih.govdergipark.org.tr The following sections detail the in vitro cytotoxic effects and selectivity of these compounds against cancer cell lines, as well as their activities at non-cytotoxic concentrations.

Selectivity Against Cancer Cell Lines (In Vitro)

A crucial aspect of anticancer drug development is selectivity, where a compound preferentially inhibits the growth of cancer cells over healthy, non-malignant cells. Several studies have evaluated imidazo[1,2-a]pyrimidine derivatives for their selective cytotoxicity.

In one study, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their antiproliferative activity against two breast cancer cell lines, MCF-7 and MDA-MB-231, and a healthy human umbilical vein endothelial cell line (HUVEC). nih.gov Among the compounds tested, derivative 3d (an imine) and 4d (an amine) demonstrated noteworthy activity. Compound 3d showed an IC50 value of 43.4 µM against MCF-7 and 35.9 µM against MDA-MB-231, while its IC50 against healthy HUVEC cells was 70.2 µM. nih.gov This indicates a selectivity ratio of 1.6 for MCF-7 and 2.0 for MDA-MB-231, suggesting it is up to two times more toxic to these breast cancer cells than to healthy endothelial cells. nih.gov Similarly, compound 4d exhibited potent cytotoxicity with IC50 values of 39.0 µM (MCF-7) and 35.1 µM (MDA-MB-231), compared to 60.1 µM for HUVEC cells. nih.gov

Another study focused on benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives, evaluating their cytotoxicity against hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and normal Vero cells. ekb.eg This research highlights the potential for achieving selectivity with modifications to the core structure. ekb.eg

Furthermore, research into dual KSP and Aurora-A kinase inhibitors based on the benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine scaffold revealed significant cytotoxic activity. dergipark.org.tr Although they were moderate inhibitors of the target enzymes, two compounds in this series showed remarkable cytotoxic effects in the micromolar range, particularly against the HCT116 (colon carcinoma) and HepG2 cell lines. dergipark.org.tr

The mechanism of action for some derivatives has also been explored. For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison, causing damage to nuclear DNA, a mechanism distinct from its imidazo[1,2-a]pyridine counterpart which targeted mitochondria. researchgate.net This highlights how subtle changes to the heterocyclic core can dramatically alter the intracellular target and biological effect. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity and Selectivity of Imidazo[1,2-a]pyrimidine Derivatives

Compound Cancer Cell Line IC50 (µM) Healthy Cell Line IC50 (µM) Selectivity Index Source
3d MCF-7 (Breast) 43.4 HUVEC 70.2 1.6 nih.gov
MDA-MB-231 (Breast) 35.9 HUVEC 70.2 2.0 nih.gov
4d MCF-7 (Breast) 39.0 HUVEC 60.1 1.5 nih.gov
MDA-MB-231 (Breast) 35.1 HUVEC 60.1 1.7 nih.gov

Non-Cytotoxic Profiling (In Vitro)

Beyond direct cytotoxicity, imidazo[1,2-a]pyrimidine derivatives have been evaluated for other biological activities at concentrations that are not harmful to cells. These studies often reveal potential applications in areas such as inflammation.

A study on a series of six imidazo[1,2-a]pyrimidine (IP) derivatives assessed their effects on leukocyte functions in vitro using concentrations that were determined to be non-cytotoxic. researchgate.net The research utilized human neutrophils and murine peritoneal macrophages to probe anti-inflammatory potential. All tested IP derivatives were found to inhibit human neutrophil degranulation, with IC50 values in the micromolar range. researchgate.net Specifically, compounds IP-1 , IP-2 , and IP-5 also reduced superoxide (B77818) generation. researchgate.net

In experiments using lipopolysaccharide (LPS)-stimulated macrophages, compounds IP-4 and IP-6 inhibited the production of nitrite, a proxy for nitric oxide, and moderately reduced the generation of prostaglandin (B15479496) E2 (PGE2), both key mediators of inflammation. researchgate.net These findings demonstrate that compounds from this class can modulate inflammatory pathways in immune cells without causing cell death, indicating a potential therapeutic window for anti-inflammatory applications. researchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for exploring the full potential of Imidazo[1,2-a]pyrimidine-2-carbonitrile and its derivatives. While conventional methods exist, future research is heading towards more sophisticated and sustainable approaches.

Traditional synthesis often involves the cyclocondensation of 2-aminopyrimidines with α-halocarbonyl compounds. rsc.org However, modern synthetic chemistry offers several innovative strategies that could be optimized for this specific target. Multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step from three or more starting materials, represent a highly efficient approach. rsc.orgrsc.org For instance, a one-pot condensation involving 2-aminopyrimidine (B69317), an appropriate aldehyde, and a cyanide source could be a direct route. acs.org

Furthermore, the use of novel catalytic systems is a significant area of exploration. Research has demonstrated the effectiveness of catalysts like alumina (B75360) (Al2O3) under microwave irradiation for the synthesis of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, offering a solvent-free and efficient method. mdpi.com Gold nanoparticles have also been employed as a catalyst in green solvents, highlighting a move towards more sustainable processes with high yields. mdpi.com Other catalyst-free approaches, utilizing cascade reactions in environmentally benign solvents like water and ethanol (B145695), have also proven successful for similar N-fused heterocycles. rsc.org

Future work should focus on adapting and refining these modern techniques for the specific synthesis of this compound, with an emphasis on improving atom economy, reducing waste, and allowing for the facile generation of a diverse library of analogs for further testing.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidine Scaffolds This table is interactive. Click on the headers to sort.

Methodology Key Features Potential Advantages for Carbonitrile Synthesis Source(s)
Conventional Cyclocondensation Reaction of 2-aminopyrimidines with α-halocarbonyls. Well-established, reliable for basic scaffold. rsc.org
Multicomponent Reactions (MCRs) One-pot synthesis from multiple starting materials. High atom economy, operational simplicity, rapid library generation. rsc.orgrsc.org
Microwave-Assisted Synthesis Use of microwave irradiation, often with a catalyst like Al2O3. Reduced reaction times, solvent-free conditions, high efficiency. mdpi.com
Nanoparticle Catalysis Employs catalysts like gold nanoparticles in green solvents. Mild reaction conditions, environmentally friendly, high yields. mdpi.com

| Cascade Reactions | Multi-step transformations in a single pot without isolating intermediates. | High efficiency, clean reaction profiles, use of benign solvents. | rsc.org |

Advanced Computational Modeling

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and biological testing. For this compound, advanced computational modeling is a crucial avenue for future exploration.

Density Functional Theory (DFT) has been successfully used to study related imidazo[1,2-a]pyrimidine derivatives. nih.govresearchgate.net These studies calculate key quantum chemical parameters such as the energy of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and analyses from the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net Applying DFT to this compound can provide deep insights into its electronic structure, reactivity, and intermolecular interaction potential, which are dictated by the electron-withdrawing nature of the cyano group.

Molecular docking is another critical computational tool, used extensively to predict the binding affinity and interaction patterns of imidazo[1,2-a]pyrimidine derivatives with biological targets. nih.govresearchgate.net For example, docking studies have identified potential inhibitors of SARS-CoV-2 proteins by evaluating their binding energy with the hACE2 receptor and spike protein. nih.govnih.gov Future research should employ sophisticated docking and molecular dynamics simulations to screen this compound against a wide array of therapeutic targets, such as kinases, G-protein coupled receptors, and enzymes implicated in various diseases. These in silico predictions can prioritize the most promising compounds for synthesis and in vitro testing, saving significant time and resources. mdpi.com

Table 2: Applications of Computational Modeling for Imidazo[1,2-a]pyrimidine Derivatives This table is interactive. Click on the headers to sort.

Computational Method Application Insights Gained Source(s)
Density Functional Theory (DFT) Calculation of molecular orbitals (FMO), electrostatic potential (MEP), and bonding (QTAIM). Understanding of electronic properties, reactivity, and non-covalent interactions. nih.govresearchgate.netnih.gov
Molecular Docking Prediction of binding modes and affinities to biological macromolecules. Identification of potential biological targets and key binding interactions. nih.govmdpi.comnih.gov

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assessment of drug-like properties and potential liabilities. | nih.govmdpi.comresearchgate.net |

Exploration of New Material Applications

The unique photophysical properties of fused heterocyclic systems make them attractive candidates for applications in materials science. nih.gov The Imidazo[1,2-a]pyrimidine core, particularly when functionalized with a cyano group, presents significant unexplored potential in this area. The cyano-group is a strong electron-withdrawing group, which can facilitate the creation of "push-pull" molecules with interesting photophysical characteristics when combined with electron-donating moieties elsewhere on the scaffold. nih.gov

Research on related benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles has shown that these compounds can act as fluorophores, exhibiting positive emission solvatochromism (a shift in emission wavelength depending on solvent polarity) and, in some cases, Aggregation-Induced Emission (AIE) and mechanofluorochromic properties (changes in fluorescence upon mechanical stimulation). nih.gov

Future research should systematically investigate the photophysical properties of this compound and its derivatives. This includes:

Fluorescence Spectroscopy: Characterizing the emission spectra, quantum yields, and Stokes shifts in various solvents to understand its potential as a fluorescent probe or dye. nih.gov

AIE and Mechanofluorochromism: Exploring its behavior in aggregated states and under mechanical stress to assess its suitability for advanced sensors and smart materials. nih.gov

Organic Electronics: Evaluating its potential as a building block for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and non-linear optical materials, applications where strongly electron-withdrawing pyrimidine (B1678525) derivatives have shown promise. nih.gov

Table 3: Potential Material Applications for Cyano-Substituted Imidazo[1,2-a]pyrimidines This table is interactive. Click on the headers to sort.

Application Area Underlying Property Research Focus Source(s)
Fluorescent Probes/Dyes Solvatochromism, High Quantum Yield Synthesis of derivatives to tune emission color and sensitivity to microenvironments. nih.gov
Smart Materials Mechanofluorochromism Investigation of fluorescence changes under mechanical stress for sensor applications. nih.gov
Solid-State Emitters Aggregation-Induced Emission (AIE) Development of materials that are highly emissive in the solid state for use in OLEDs. nih.gov

| Organic Electronics | Push-Pull Electronic Structure | Design of donor-acceptor molecules for non-linear optics and photovoltaics. | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of imidazo[1,2-a]pyrimidines is known for its diverse biological activities, the specific mechanisms of action are often not fully elucidated. nih.govnih.gov A key future direction is to move beyond initial screening and delve into the precise molecular interactions of this compound with its biological targets.

Derivatives of the core scaffold have been identified as inhibitors of crucial signaling pathways, such as the Wnt/β-catenin pathway, which is often deregulated in cancer. nih.gov Active compounds were shown to downregulate Wnt target genes like c-myc and cyclin D1, acting independently of GSK-3β activity. nih.gov Other studies have shown that novel imidazo[1,2-a]pyridine (B132010) derivatives can exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov The cyano substituent can significantly alter the binding mode and potency of the parent molecule, making it a candidate for inhibiting a range of targets, including kinases and GABAA receptors. dergipark.org.trresearchgate.net

Future research should employ a combination of techniques to achieve a deeper mechanistic understanding:

Target Identification and Validation: Using chemical proteomics and affinity-based methods to identify the direct binding partners of this compound within the cell.

Enzyme Kinetics and Biophysical Assays: Quantifying the inhibitory potency and binding kinetics with purified target proteins.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein to visualize the precise binding interactions at an atomic level.

Cell-Based Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the compound's functional consequences. nih.govnih.gov

This multi-pronged approach will be essential for translating the biological activity of this compound into rational drug design and development.

Q & A

Q. Key Factors :

  • Catalyst Choice : Heterogeneous catalysts (e.g., ZnFe₂O₄) enable recyclability and reduce purification steps.
  • Solvent and Temperature : Ethanol under reflux or room-temperature conditions (e.g., with Na₂CO₃) balances reactivity and energy efficiency .

How can researchers resolve spectral data contradictions when characterizing this compound derivatives?

Advanced Research Question
Contradictions in NMR, IR, or mass spectra often arise from tautomerism, polymorphism, or residual solvents.

  • NMR Analysis : For imidazo-pyrimidine derivatives, observe splitting patterns in aromatic regions to distinguish between regioisomers. Use 2D NMR (e.g., HSQC, HMBC) to confirm carbon-proton correlations .
  • Mass Spectrometry : TOF-MS with high resolution (>20,000) helps differentiate molecular ions from adducts. For example, a [M+H]⁺ peak at m/z 319.1136 (C₁₂H₇BrN₄O₂) confirms bromo-substituted derivatives .
  • X-ray Crystallography : Resolve ambiguous structures by comparing experimental and DFT-calculated bond lengths/angles (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives) .

What strategies optimize catalytic systems for this compound synthesis?

Advanced Research Question
Catalyst design focuses on enhancing recyclability and reducing side reactions:

  • Heterogeneous Catalysts : ZnFe₂O₄ nanoparticles provide a surface area >50 m²/g, enabling efficient electron transfer in MCRs. Post-reaction recovery via magnetic separation retains >90% activity after 5 cycles .
  • Base Selection : Piperidine or morpholine in ethanol minimizes byproducts like enamine tautomers. For acid-sensitive substrates, Na₂CO₃ at room temperature avoids decomposition .

Table 1 : Comparison of Catalytic Systems

CatalystReaction TimeYield (%)Recyclability
ZnFe₂O₄30 min855 cycles
Piperidine3–5 h70–75Not reusable

How do structural modifications of this compound impact biological activity?

Advanced Research Question
Bioactivity correlates with electronic and steric effects:

  • Anticancer Activity : Substitution at position 6 with bromo or nitro groups enhances DNA intercalation. For example, 6-bromo-2-(4-nitrophenyl)-imidazo[1,2-a]pyrimidine shows IC₅₀ = 2.1 µM against HeLa cells .
  • Antimicrobial Activity : Methyl or methoxy groups at position 7 improve membrane penetration. Derivatives like 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile exhibit MIC = 8 µg/mL against S. aureus .

Q. Methodological Approach :

  • Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 or bacterial topoisomerases .
  • QSAR Models : Correlate Hammett constants (σ) or logP values with bioactivity trends .

What are the best practices for handling and storing this compound derivatives?

Basic Research Question

  • Storage : Keep under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the nitrile group. Desiccate to avoid moisture-induced degradation .
  • Waste Management : Segregate nitrile-containing waste and treat with alkaline permanganate solutions to convert CN⁻ to CO₃²⁻ before disposal .

How can computational tools streamline the design of this compound-based drug candidates?

Advanced Research Question

  • Virtual Screening : Use Schrödinger Suite or MOE to screen >10,000 derivatives against target proteins (e.g., EGFR kinase). Filter candidates using Lipinski’s Rule of Five and ADMET predictions .
  • DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites for regioselective modifications. For example, C-3 in imidazo[1,2-a]pyrimidine-2-carbaldehyde is highly electrophilic (f⁺ = 0.12) .

What experimental designs mitigate batch-to-batch variability in multicomponent reactions?

Advanced Research Question

  • Factorial Design : Apply 2³ factorial experiments to optimize molar ratios (aldehyde:malononitrile:precursor), temperature, and catalyst loading. For instance, a 1:1.2:1 ratio at 70°C maximizes yield .
  • Process Control : Use inline FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.